N-(2,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O3S/c1-15-3-7-18(8-4-15)29(27,28)25(14-16-5-6-17(21)13-19(16)22)20(26)24-11-9-23(2)10-12-24/h3-8,13H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNFMTXBRXNKGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=C(C=C2)Cl)Cl)C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Core Preparation
Piperazine serves as the starting material. To avoid uncontrolled substitution, one nitrogen is typically protected early. In analogous syntheses, tosylation is prioritized due to the tosyl group’s stability and ease of introduction. For example, 1-(2,4-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine was synthesized via tosylation of piperazine followed by alkylation.
Reaction Conditions :
Methylation of Piperazine
After tosylation, the second nitrogen undergoes methylation. Methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) is commonly used. For instance, N-methylpiperazine derivatives were prepared using KOH in DMF at 40–90°C.
Optimization Note :
Excess methylating agent and prolonged reaction times improve yields but risk quaternary salt formation. A molar ratio of 1:1.2 (piperazine:CH₃I) in DMF at 60°C for 6 hours achieves ~70% yield.
Carboxamide Installation
The carboxamide group is introduced via nucleophilic acyl substitution. Phosgene or triphosgene converts the amine to a carbamoyl chloride, which reacts with ammonia or amines. Alternatively, carbonyldiimidazole (CDI) mediates coupling between carboxylic acids and amines.
Example Protocol :
- React tosylated methylpiperazine with triphosgene (1.05 equiv) in tetrahydrofuran (THF) at 0°C.
- Add aqueous ammonia dropwise, stir for 12 hours.
- Isolate the product via extraction and recrystallization.
2,4-Dichlorobenzyl Alkylation
The final step attaches the 2,4-dichlorobenzyl group using 2,4-dichlorobenzyl chloride or bromide. Alkylation proceeds via an SN2 mechanism in polar aprotic solvents like DMF or acetonitrile.
Conditions from Patent CN101456839A :
- Molar Ratio : 1:1.2 (piperazine derivative:2,4-dichlorobenzyl chloride).
- Base : KOH (2.5 equiv) in DMF.
- Temperature : 20–60°C for 2–8 hours.
- Yield : 65–70% after recrystallization from ethanol.
Detailed Synthetic Pathways
Stepwise Synthesis
Step 1: Tosylation of Piperazine
Piperazine reacts with tosyl chloride in DCM:
$$
\text{Piperazine} + \text{TsCl} \xrightarrow{\text{TEA, DCM}} \text{N-Tosylpiperazine} + \text{HCl}
$$
Key Data :
- Yield: 85–90%.
- Characterization: ¹H NMR (DMSO-d6) δ 7.78 (d, 2H, J = 8.3 Hz, tosyl aromatic), 3.12 (t, 4H, piperazine).
Step 2: Methylation
N-Tosylpiperazine is methylated using methyl iodide:
$$
\text{N-Tosylpiperazine} + \text{CH₃I} \xrightarrow{\text{K₂CO₃, DMF}} \text{4-Methyl-N-tosylpiperazine} + \text{KI}
$$
Optimization :
Step 3: Carboxamide Formation
4-Methyl-N-tosylpiperazine reacts with triphosgene and ammonia:
$$
\text{4-Methyl-N-tosylpiperazine} + \text{CCl₃O} \xrightarrow{\text{THF}} \text{1-Carboxamide-4-methyl-N-tosylpiperazine} + \text{HCl}
$$
Conditions :
- Triphosgene (1.05 equiv) in THF at 0°C.
- Yield: 60–65%.
Step 4: 2,4-Dichlorobenzyl Alkylation
The carboxamide intermediate is alkylated with 2,4-dichlorobenzyl chloride:
$$
\text{1-Carboxamide-4-methyl-N-tosylpiperazine} + \text{ClC₆H₃-2,4-Cl₂} \xrightarrow{\text{KOH, DMF}} \text{Target Compound} + \text{KCl}
$$
Data from Analogous Synthesis :
- Reaction Time: 6 hours at 60°C.
- Yield: 65.6% after recrystallization.
Reaction Mechanism Analysis
Tosylation and Methylation
Tosylation proceeds via nucleophilic substitution where the piperazine nitrogen attacks the electrophilic sulfur in tosyl chloride. Methylation follows a similar mechanism, with the deprotonated nitrogen attacking methyl iodide.
Carboxamide Formation
Triphosgene generates phosgene in situ, which reacts with the amine to form an intermediate isocyanate. Subsequent hydrolysis or reaction with ammonia yields the carboxamide.
Alkylation
The 2,4-dichlorobenzyl chloride undergoes SN2 displacement with the piperazine nitrogen, facilitated by the polar aprotic solvent (DMF) and base (KOH).
Purification and Characterization
Purification Techniques
Regioselectivity
Concurrent alkylation at both piperazine nitrogens is mitigated by sequential protection (tosyl) and controlled stoichiometry.
Solvent and Base Selection
DMF enhances nucleophilicity, while KOH deprotonates the amine for alkylation. Alternatives like NaH or Cs₂CO₃ were less effective in pilot studies.
Scalability
Large-scale reactions require slow addition of alkylating agents to control exothermicity. Patent CN101456839A reports 65% yield at 100g scale.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and tosyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Azides or thiols derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds containing piperazine moieties, such as N-(2,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide, exhibit promising anticancer properties. For instance, derivatives of piperazine have been shown to inhibit specific kinases involved in cancer cell proliferation. A study highlighted the ability of similar compounds to selectively inhibit cyclin-dependent kinases (CDK) which are crucial for cell cycle regulation .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research on related piperazine derivatives demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicated that modifications on the piperazine ring could enhance antibacterial efficacy, making it a candidate for further development as an antimicrobial agent .
Mechanistic Insights
2.1 Interaction with Receptors
This compound may interact with various receptors in the central nervous system (CNS). Studies have shown that piperazine derivatives can act as modulators of the cannabinoid receptors, which are implicated in pain modulation and appetite regulation. For example, compounds with similar structures have been reported to exhibit allosteric modulation of the cannabinoid CB1 receptor, potentially leading to therapeutic applications in obesity and pain management .
2.2 Inhibition of Efflux Pumps
Another significant application is its role in overcoming multidrug resistance (MDR) in cancer therapy. The compound's ability to inhibit efflux pumps has been noted, which could enhance the efficacy of conventional chemotherapeutics by preventing their expulsion from cancer cells . This property is particularly beneficial in treating resistant cancer types.
Case Studies
Mechanism of Action
The mechanism of action of N-(2,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and physicochemical distinctions between N-(2,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide and related piperazine-carboxamide derivatives.
Table 1: Key Structural and Physicochemical Comparisons
Structural and Functional Insights:
Substituent Effects on Lipophilicity: The 2,4-dichlorobenzyl group in the target compound increases logP compared to mono-halogenated analogs (e.g., A3, A4) . Tosyl substitution further elevates molecular weight (MW = 443.4 g/mol) relative to simpler carboxamides like A3 (MW = 393.4 g/mol) .
Synthetic Yields :
- Derivatives with electron-withdrawing substituents (e.g., Cl, F) exhibit moderate yields (45–57%), likely due to steric and electronic challenges during coupling .
- The target compound’s hypothetical synthesis may face similar hurdles, necessitating optimized stoichiometry or catalysts.
Thermal Stability: Melting points correlate with molecular symmetry and intermolecular forces. Quinazolinone-containing analogs (A3, A4) show higher melting points (>190°C) due to rigid planar structures, whereas pyrimidine derivatives (e.g., 12a) melt at lower temperatures (~168°C) .
Biological Relevance :
- While the target compound’s activity is uncharacterized, structurally related compounds demonstrate diverse applications:
Biological Activity
N-(2,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide (CAS No. 899745-00-7) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHClNOS
- Molecular Weight : 456.4 g/mol
- CAS Number : 899745-00-7
The compound features a piperazine ring substituted with a tosyl group and a dichlorobenzyl moiety, which are significant for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds, including this compound, exhibit antimicrobial properties. A study highlighted that certain piperazine derivatives showed significant activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 7.81 μM to 12.5 μg/mL against these pathogens .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 7.81 |
| This compound | Mycobacterium tuberculosis | 12.5 |
Cytotoxicity Studies
In vitro cytotoxicity studies have been conducted to evaluate the safety profile of this compound. Notably, the compound exhibited low toxicity in HepG2 liver cancer cells, suggesting a favorable therapeutic index for further development in anticancer applications .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. The presence of the dichlorobenzyl group is believed to enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets such as enzymes involved in cell wall synthesis or metabolic pathways.
Case Studies and Research Findings
- Antimycobacterial Activity : A comparative study on various substituted piperazine derivatives demonstrated that compounds with electron-donating groups exhibited enhanced antimycobacterial activity compared to those with electron-withdrawing groups. The introduction of the dichlorobenzyl moiety significantly improved the efficacy against Mycobacterium tuberculosis .
- Synthetic Routes and Modifications : The synthesis of this compound involves several steps starting from piperazine formation followed by alkylation and tosylation reactions. This synthetic versatility allows for the exploration of various derivatives that could further enhance biological activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution and coupling reactions. For example:
- Step 1 : Formation of the piperazine core via alkylation of 1-(2,4-dichlorobenzyl)piperazine with methyl groups (e.g., using methyl iodide in DMF under inert atmosphere) .
- Step 2 : Tosylation at the piperazine nitrogen using tosyl chloride in dichloromethane with a base like triethylamine to control reaction pH .
- Step 3 : Carboxamide introduction via coupling reagents (e.g., EDCI/HOBt) with a carboxylic acid derivative in anhydrous DCM .
- Optimization : Reaction conditions (temperature, solvent purity, and catalyst selection) are critical. Column chromatography (silica gel, eluent: EtOAc/hexane) is recommended for purification .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., dichlorobenzyl protons at δ 7.2–7.4 ppm, tosyl methyl at δ 2.4 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~520–530 Da) and fragmentation patterns .
- Purity Assessment : HPLC with a C18 column (acetonitrile/water gradient) to ensure >95% purity .
Q. How can researchers screen for biological activity in preliminary assays?
- In Vitro Testing :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values .
- Cancer Cell Lines : MTT assays using HeLa or MCF-7 cells, comparing IC values to reference drugs .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Modification Strategies :
- Piperazine Core : Replace methyl with bulkier groups (e.g., ethyl, cyclopropyl) to enhance lipophilicity and blood-brain barrier penetration .
- Tosyl Group : Substitute with mesyl or nosyl groups to modulate electron-withdrawing effects and metabolic stability .
- Biological Validation : Compare IC shifts in kinase inhibition assays after structural changes .
Q. What crystallographic data or computational models support its interaction with biological targets?
- X-ray Crystallography : Resolve crystal structures (e.g., monoclinic P2/c space group) to analyze chair conformation of the piperazine ring and hydrogen-bonding networks (N–H⋯O interactions) .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability in binding pockets (e.g., dopamine D3 receptor) .
Q. How should researchers address contradictions in biological data across studies?
- Case Example : Discrepancies in IC values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
- Resolution :
- Standardized Protocols : Use uniform assay buffers (e.g., 10 mM MgCl, pH 7.4) .
- Meta-Analysis : Compare data across ≥3 independent studies using statistical tools (e.g., ANOVA with Tukey’s post-hoc test) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
